molecular formula C11H16N4O B7374577 N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide

Cat. No.: B7374577
M. Wt: 220.27 g/mol
InChI Key: IFDYLKZGIDTMSN-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-10(7-15-6-5-12-14-15)13-11(8-1-2-8)9-3-4-9/h5-6,8-9,11H,1-4,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDYLKZGIDTMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide typically involves the reaction of dicyclopropylmethylamine with a triazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Formation of substituted triazole derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(triazol-1-yl)acetamide
  • N-(dicyclopropylmethyl)-2-(imidazol-1-yl)acetamide
  • N-(dicyclopropylmethyl)-2-(pyrazol-1-yl)acetamide

Uniqueness

N-(dicyclopropylmethyl)-2-(triazol-1-yl)acetamide stands out due to its unique combination of the dicyclopropylmethyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the dicyclopropylmethyl group enhances the compound’s stability and lipophilicity, while the triazole ring provides versatility in chemical reactions and potential bioactivity.

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